molecular formula C25H23N3OS2 B5001704 N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yl)benzamide

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yl)benzamide

Cat. No.: B5001704
M. Wt: 445.6 g/mol
InChI Key: JAZQPUZMXVACPX-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a carbamothioyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The subsequent steps involve the introduction of the carbamothioyl group and the benzamide moiety through nucleophilic substitution and amide bond formation reactions, respectively. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the benzamide moiety, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, elevated temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperature.

    Substitution: Halogens, alkylating agents; conditionspolar aprotic solvents, room temperature to reflux.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating cellular processes. The benzothiazole ring is known to interact with various proteins, while the carbamothioyl group can form covalent bonds with nucleophilic residues in the active site of enzymes.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

    Palladium(II) acetate: A coordination compound used as a catalyst in organic synthesis.

Uniqueness

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yl)benzamide is unique due to its combination of a benzothiazole ring, a carbamothioyl group, and a benzamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3OS2/c1-15(2)17-10-12-18(13-11-17)23(29)28-25(30)27-21-14-19(9-8-16(21)3)24-26-20-6-4-5-7-22(20)31-24/h4-15H,1-3H3,(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZQPUZMXVACPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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